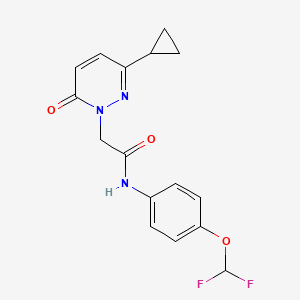

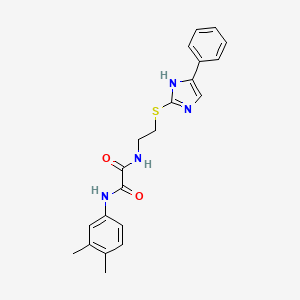

![molecular formula C12H22Cl2N4O B2918181 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride CAS No. 1311316-42-3](/img/structure/B2918181.png)

3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Seltorexant, also known as JNJ-42847922 or MIN-202, is a small molecule that acts as a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness, and inhibiting orexin receptor signaling promotes sleep . This drug is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is also being tested to treat agitation and aggression in people with Alzheimer’s Disease .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research on the generation of structurally diverse libraries through alkylation and ring closure reactions indicates the versatility of ketonic Mannich bases in producing a range of heterocyclic compounds, including dithiocarbamates, thioethers, and various NH-azoles like pyrazole, imidazole, 1,2,4-triazole, and tetrazole derivatives (Roman, 2013). This research underscores the potential for creating diverse chemical libraries for further application in drug discovery and materials science.

Antimicrobial Efficacy

The synthesis and evaluation of azole derivatives from 3-phenylaminopropanohydrazide, leading to novel pyrrole and pyrazole derivatives, demonstrate the antimicrobial potential of such compounds (Tumosienė et al., 2009). The structural flexibility of the oxadiazole ring to incorporate various substituents might be exploited for designing new antimicrobial agents.

Optical and Electronic Applications

The development of blue light-emitting polyamides and poly(amide-imide)s containing the 1,3,4-oxadiazole ring in the side chain highlights the utility of oxadiazole derivatives in advanced materials for optoelectronic applications (Hamciuc et al., 2015). These compounds exhibit high thermal stability and fluorescence in the blue region, making them suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices.

Anticancer Activity

Several studies have focused on the synthesis of oxadiazole derivatives with potential anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been investigated for their anticancer properties, revealing that the nature of substituents significantly affects biological activity (Redda & Gangapuram, 2007). This research points to the promise of oxadiazole derivatives in developing novel anticancer therapies.

Anti-inflammatory and Antithrombotic Studies

The investigation of 1,3,4-oxadiazole derivatives for in-vitro and in-vivo anti-inflammatory and antithrombotic activities highlights their pharmacological potential. Certain derivatives demonstrated potent anti-inflammatory effects and a significant role in enhancing clotting time in rat models, suggesting their use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the Orexin-2 receptor . Orexin-2 receptors are part of the orexin system, which plays a crucial role in the regulation of sleep and wakefulness .

Mode of Action

This compound acts as a selective antagonist at the Orexin-2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the Orexin-2 receptor, thereby modulating the orexin system .

Biochemical Pathways

The Orexin-2 receptor is part of the orexin system, which is involved in the regulation of sleep and wakefulness . By acting as an antagonist at the Orexin-2 receptor, this compound can influence sleep patterns .

Pharmacokinetics

The compound’s pharmacokinetic properties have been optimized for tissue distribution and duration of action suitable for the treatment of primary insomnia . These properties are crucial for ensuring that the compound reaches its target site in the body and remains active for an appropriate duration .

Result of Action

As a selective Orexin-2 antagonist, this compound has been shown to promote sleep in rats . This suggests that it could potentially be used in the treatment of sleep disorders such as insomnia .

Safety and Hazards

Zukünftige Richtungen

Seltorexant is currently in advanced clinical development for treating depression and is being tested to treat agitation and aggression in people with Alzheimer’s Disease . Two Phase 3 trials are now testing Seltorexant added on to antidepressants in people with major depression and insomnia . In May 2022, a Phase 2 trial of Seltorexant began in people with probable Alzheimer’s disease and significant agitation or aggression .

Eigenschaften

IUPAC Name |

3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.2ClH/c1-8(2)12-14-11(15-17-12)7-16-5-9-3-13-4-10(9)6-16;;/h8-10,13H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVQVCIVARCPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CN2CC3CNCC3C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)

![methyl (1-methyl-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2918101.png)

![ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2918104.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2918106.png)

![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2918112.png)

![4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2918116.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)